Endogenous Human Metabolite Identity Confirmed via Comparative NMR Spectroscopy Against Synthetic Isomers
The structure of the glucuronide conjugate of flucytosine excreted in human urine was unambiguously assigned as the O2-β-D-glucuronide (5-Fluoro Cytosine O-beta-D-Glucuronide) by comparing its 19F, 1H, and 13C NMR spectra with those of three chemically synthesized flucytosine glucuronide isomers [1]. This direct spectroscopic comparison confirmed that the endogenous metabolite is exclusively the O2-linked conjugate, while alternative N-glucuronide and O4-glucuronide isomers were not detected in patient samples [1].
| Evidence Dimension | Metabolite structural identity and isomeric specificity |
|---|---|
| Target Compound Data | O2-β-D-glucuronide (5-Fluoro Cytosine O-beta-D-Glucuronide) identified as the exclusive urinary glucuronide |
| Comparator Or Baseline | Synthetic N-glucuronide and O4-glucuronide isomers of 5-fluorocytosine |
| Quantified Difference | Exclusive detection of O2-β-D-glucuronide in human urine; alternative isomers not observed |
| Conditions | 19F, 1H, and 13C NMR spectroscopy of isolated urinary metabolite vs. synthesized standards |
Why This Matters
Procurement of the correct O2-β-D-glucuronide isomer ensures that bioanalytical methods target the physiologically relevant human metabolite, eliminating risk of misidentification and assay inaccuracy.
- [1] Chouini-Lalanne N, Malet-Martino MC, Gilard V, Ader JC, Martino R. Structural determination of a glucuronide conjugate of flucytosine in humans. Drug Metab Dispos. 1995 Aug;23(8):813-7. PMID: 7493547. View Source
